![molecular formula C14H19NO2 B1521328 [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine CAS No. 92500-50-0](/img/structure/B1521328.png)
[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine
Overview
Description
1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine, also known as 1-benzodioxolylcyclohexanemethanamine, is an organic compound that has been studied for its various biochemical and physiological effects. It is a derivative of the benzodioxole class of compounds, and is classified as a cyclohexylmethanamine. This compound has been found to have a wide range of applications in the field of scientific research, including drug development, pharmacology, and toxicology.
Scientific Research Applications
Anticancer Research
The compound has been utilized in the design and synthesis of molecules with potential anticancer properties. A series of indoles bearing the 1-benzo[1,3]dioxol-5-yl moiety have shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These studies are crucial for developing new anticancer agents and understanding the structure–activity relationships of indole anticancer molecules.
Neuropharmacology
In neuropharmacological research, compounds like [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine are studied for their effects on monoaminergic systems. They have been found to bind to dopamine, serotonin, and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters . This research is significant for understanding the mechanisms of psychoactive substances and developing therapeutic agents for neurological disorders.
Synthetic Methodology
The compound’s structure has inspired the development of synthetic methodologies, such as Pd-catalyzed C-N cross-coupling reactions. These methods are essential for constructing complex molecules that can be used in various pharmacological studies .
Forensic Science
Compounds with similar structures have been identified as designer drugs and are subject to forensic analysis. Understanding their chemical properties and biological effects is crucial for law enforcement and public health officials to address the challenges posed by the illicit use of synthetic substances .
properties
IUPAC Name |
[1-(1,3-benzodioxol-5-yl)cyclohexyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c15-9-14(6-2-1-3-7-14)11-4-5-12-13(8-11)17-10-16-12/h4-5,8H,1-3,6-7,9-10,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWFGVBNOZIDQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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